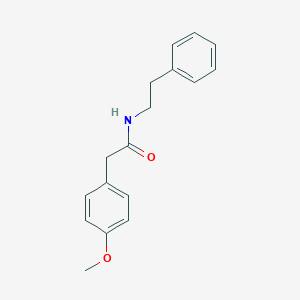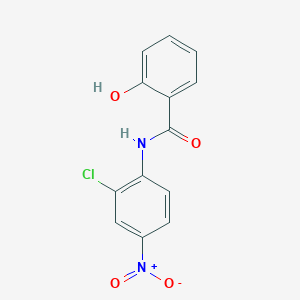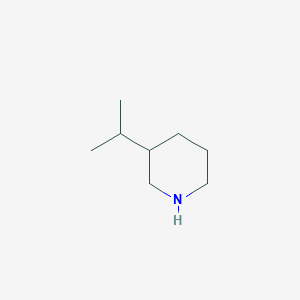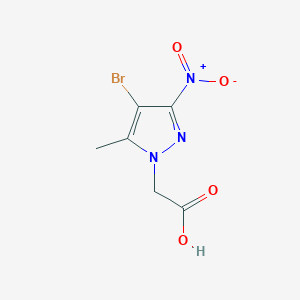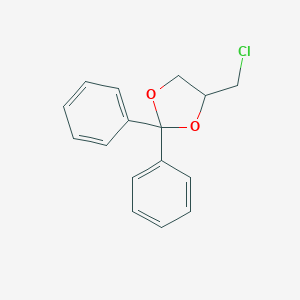
4-(Chloromethyl)-2,2-diphenyl-1,3-dioxolane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Chloromethyl)-2,2-diphenyl-1,3-dioxolane, also known as CDD, is a chemical compound that has attracted significant attention in the field of scientific research. This compound has a unique structure and has been found to exhibit interesting properties that make it useful in various applications.
Mecanismo De Acción
The mechanism of action of 4-(Chloromethyl)-2,2-diphenyl-1,3-dioxolane is not fully understood. However, it has been found to interact with various enzymes and proteins in the body. It has been suggested that 4-(Chloromethyl)-2,2-diphenyl-1,3-dioxolane may act as an inhibitor of certain enzymes, leading to changes in biochemical pathways.
Efectos Bioquímicos Y Fisiológicos
4-(Chloromethyl)-2,2-diphenyl-1,3-dioxolane has been found to exhibit various biochemical and physiological effects. It has been shown to have anti-inflammatory properties and has been used in the treatment of inflammatory diseases. It has also been found to have antitumor properties and has been investigated as a potential treatment for cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-(Chloromethyl)-2,2-diphenyl-1,3-dioxolane has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized in high yields. It is also relatively inexpensive compared to other compounds. However, 4-(Chloromethyl)-2,2-diphenyl-1,3-dioxolane has some limitations in lab experiments. It has low solubility in water, which can make it difficult to work with in aqueous environments.
Direcciones Futuras
There are several future directions for research on 4-(Chloromethyl)-2,2-diphenyl-1,3-dioxolane. One area of research is the development of new synthesis methods for 4-(Chloromethyl)-2,2-diphenyl-1,3-dioxolane that are more efficient and environmentally friendly. Another area of research is the investigation of 4-(Chloromethyl)-2,2-diphenyl-1,3-dioxolane as a potential treatment for various diseases, including cancer and inflammatory diseases. Additionally, the use of 4-(Chloromethyl)-2,2-diphenyl-1,3-dioxolane as a building block for the synthesis of new compounds is an area of research that has the potential to lead to the development of new drugs and pharmaceuticals.
Conclusion:
In conclusion, 4-(Chloromethyl)-2,2-diphenyl-1,3-dioxolane is a chemical compound that has attracted significant attention in the field of scientific research. It has a unique structure and exhibits interesting properties that make it useful in various applications. The synthesis method of 4-(Chloromethyl)-2,2-diphenyl-1,3-dioxolane is efficient, and it has several advantages for use in lab experiments. 4-(Chloromethyl)-2,2-diphenyl-1,3-dioxolane has been found to have various biochemical and physiological effects and has potential for use as a treatment for various diseases. There are several future directions for research on 4-(Chloromethyl)-2,2-diphenyl-1,3-dioxolane, including the development of new synthesis methods and the investigation of its potential as a treatment for diseases.
Métodos De Síntesis
The synthesis of 4-(Chloromethyl)-2,2-diphenyl-1,3-dioxolane can be achieved through a variety of methods. One common method is the reaction of 4-hydroxymethyl-2,2-diphenyl-1,3-dioxolane with thionyl chloride in the presence of a base. Another method involves the reaction of 4-methoxymethyl-2,2-diphenyl-1,3-dioxolane with phosphorus pentachloride. These methods have been found to be efficient in producing high yields of 4-(Chloromethyl)-2,2-diphenyl-1,3-dioxolane.
Aplicaciones Científicas De Investigación
4-(Chloromethyl)-2,2-diphenyl-1,3-dioxolane has been found to exhibit interesting properties that make it useful in various scientific research applications. One of its primary applications is in the field of organic synthesis. 4-(Chloromethyl)-2,2-diphenyl-1,3-dioxolane can be used as a building block for the synthesis of other compounds. It has also been used in the synthesis of drugs and pharmaceuticals.
Propiedades
Número CAS |
22195-38-6 |
|---|---|
Nombre del producto |
4-(Chloromethyl)-2,2-diphenyl-1,3-dioxolane |
Fórmula molecular |
C16H15ClO2 |
Peso molecular |
274.74 g/mol |
Nombre IUPAC |
4-(chloromethyl)-2,2-diphenyl-1,3-dioxolane |
InChI |
InChI=1S/C16H15ClO2/c17-11-15-12-18-16(19-15,13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10,15H,11-12H2 |
Clave InChI |
MTGKBVQFXBOSCH-UHFFFAOYSA-N |
SMILES |
C1C(OC(O1)(C2=CC=CC=C2)C3=CC=CC=C3)CCl |
SMILES canónico |
C1C(OC(O1)(C2=CC=CC=C2)C3=CC=CC=C3)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



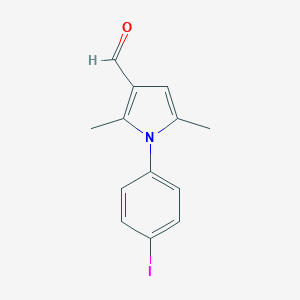
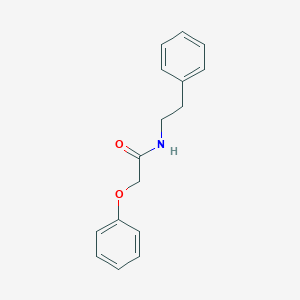
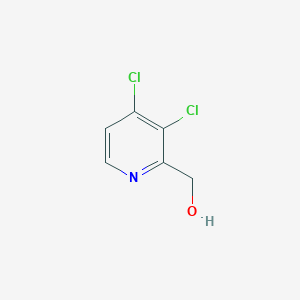
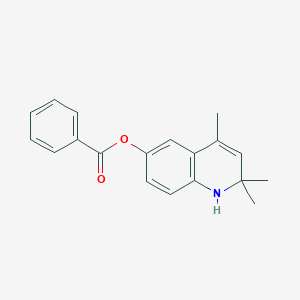
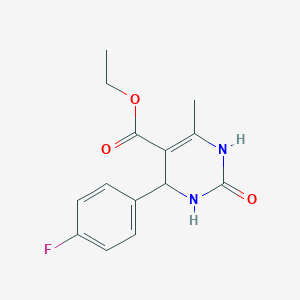
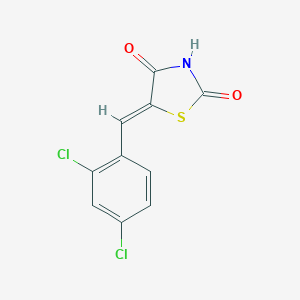
![Bis(trimethylaluminum)-1,4-diazabicyclo[2.2.2]octane adduct](/img/structure/B187539.png)
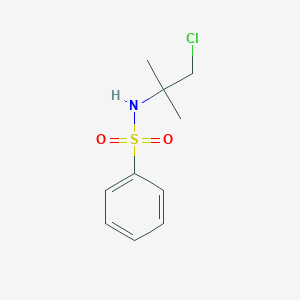
![{2-[(Furan-2-carbonyl)-amino]-acetylamino}-acetic acid](/img/structure/B187542.png)
![3-methyl-N-{2-[(3-methylbenzoyl)amino]ethyl}benzamide](/img/structure/B187543.png)
